(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide molecular weight
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide molecular weight
An In-depth Technical Guide to (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide: Synthesis, Characterization, and Application as a Chromogenic Protease Substrate
Abstract
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, also known as L-Phenylalanine-p-nitroanilide (H-Phe-pNA), is a synthetic amino acid derivative of significant value in biochemical research. Its primary application lies in its role as a chromogenic substrate for the kinetic analysis of proteolytic enzymes, particularly serine proteases like chymotrypsin that exhibit specificity for cleaving peptide bonds adjacent to large hydrophobic residues. Enzymatic hydrolysis of the amide bond liberates p-nitroaniline, a yellow chromophore that can be readily quantified using UV-Vis spectrophotometry. This guide provides a comprehensive overview of the physicochemical properties, a representative synthesis protocol, and a detailed experimental workflow for its use in enzyme activity assays, designed for researchers and professionals in biochemistry and drug development.
Introduction and Physicochemical Properties
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide is a pivotal tool for enzymology. It belongs to a class of synthetic substrates where an amino acid is linked via an amide bond to a reporter molecule, p-nitroaniline. The specificity of the enzyme is dictated by the amino acid residue—in this case, L-phenylalanine—making it an excellent substrate for chymotrypsin and other chymotrypsin-like proteases. The simplicity and reliability of the resulting colorimetric assay have made such substrates indispensable for enzyme characterization, inhibitor screening, and diagnostics.
The core value of this compound is its ability to transform an enzymatic cleavage event into a measurable optical signal. In its intact form, the molecule is colorless. Upon hydrolysis by a suitable protease, the release of p-nitroaniline (pNA) results in a yellow solution. The rate of color formation is directly proportional to the enzyme's activity under given conditions.
Core Compound Specifications
All quantitative data for the compound are summarized in Table 1 for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | PubChem |
| Synonyms | N-(4-Nitrophenyl)-L-phenylalaninamide, H-Phe-pNA | Helix Biosciences[1] |
| CAS Number | 2360-97-6 | BioCrick[2] |
| Molecular Formula | C₁₅H₁₅N₃O₃ | Benchchem |
| Molecular Weight | 285.30 g/mol | PubChem |
| Canonical SMILES | C1=CC=C(C=C1)C[O-]">C@@HN | PubChem |
Synthesis and Characterization
Causality Behind Experimental Choices: The synthesis requires a strategic approach. The primary amine of L-phenylalanine is more nucleophilic than the aromatic amine of p-nitroaniline and could self-react. Therefore, it must be temporarily "protected" with a group like tert-butoxycarbonyl (Boc). The carboxylic acid must then be "activated" to make it susceptible to nucleophilic attack by the weakly basic p-nitroaniline. Finally, the protecting group is removed to yield the desired product.
Representative Synthesis Workflow
The synthesis is a three-step process: (1) Protection of the amine, (2) Amide coupling, and (3) Deprotection.
Caption: Representative workflow for the synthesis of H-Phe-pNA.
Detailed Experimental Protocol (Representative)
Materials: L-Phenylalanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Bicarbonate (NaHCO₃), Dioxane, Water, Ethyl Acetate (EtOAc), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), p-Nitroaniline, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous solutions of NaHCO₃ and NaCl (brine).
Protocol:
-
Step 1: N-Boc Protection of L-Phenylalanine
-
Dissolve L-Phenylalanine (1 equiv.) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.
-
Cool the solution to 0°C in an ice bath.
-
Add (Boc)₂O (1.1 equiv.) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2-3 with 1M HCl and extract the product with EtOAc.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-L-Phenylalanine as a white solid. Rationale: The Boc group protects the amine from participating in the subsequent coupling reaction.
-
-
Step 2: Coupling with p-Nitroaniline
-
Dissolve Boc-L-Phenylalanine (1 equiv.), EDC (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).
-
Stir the mixture at 0°C for 30 minutes to form the activated ester. Rationale: EDC is a zero-byproduct coupling agent that activates the carboxylic acid. HOBt is an additive that minimizes side reactions and racemization.
-
Add p-Nitroaniline (1.1 equiv.) to the solution and allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude protected intermediate, Boc-L-Phe-pNA. Purify by column chromatography if necessary.
-
-
Step 3: N-Boc Deprotection
-
Dissolve the purified Boc-L-Phe-pNA in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group.
-
Monitor deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated NaHCO₃ and extract the final product into EtOAc.
-
Dry the organic phase and concentrate to yield (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide.
-
Analytical Characterization (Expected Results)
-
¹H NMR: Expect characteristic signals for the aromatic protons of the phenyl and nitrophenyl groups, the α- and β-protons of the phenylalanine backbone, and the amine protons.
-
IR Spectroscopy: Key peaks should include N-H stretching for the primary amine and the amide, C=O stretching for the amide bond, and characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (m/z = 285.30 for [M]⁺ or 286.31 for [M+H]⁺).
Application in Chromogenic Protease Assays
The principal utility of this compound is as a chromogenic substrate to measure the activity of proteases like chymotrypsin.
Principle of Detection
The enzyme catalyzes the hydrolysis of the amide bond linking the phenylalanine residue to p-nitroaniline. The release of the p-nitroaniline (pNA) chromophore leads to a measurable increase in absorbance at its λₘₐₓ, typically between 405-410 nm.[3][4] The rate of this absorbance increase is directly proportional to the rate of the enzymatic reaction.
Caption: Enzymatic cleavage of H-Phe-pNA releases a yellow product.
Experimental Protocol: Chymotrypsin Activity Assay
This protocol provides a robust, self-validating system for measuring chymotrypsin activity.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide (Substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 20 mM). Rationale: Calcium ions are known to stabilize chymotrypsin.
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 410 nm.
Procedure:
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Store on ice. Just before use, dilute to the desired working concentration in Tris-HCl buffer.
-
Substrate Stock Solution: Dissolve the substrate in DMSO to create a concentrated stock (e.g., 20 mM). The substrate has poor aqueous solubility, making DMSO necessary.[5][6]
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8.
-
-
Assay Execution (96-well plate format):
-
Add Assay Buffer to each well. For a final volume of 200 µL, this could be 170 µL.
-
Add 10 µL of the diluted enzyme solution to the "test" wells. Add 10 µL of Assay Buffer to the "blank" or "substrate control" wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow thermal equilibration.[6][7]
-
Initiate the reaction by adding 20 µL of the substrate stock solution to all wells. Mix gently.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 410 nm every 30-60 seconds for 10-20 minutes (kinetic mode).
-
The rate of reaction (V₀) is the initial linear slope of the absorbance vs. time plot (ΔAbs/min).
-
Data Analysis and Validation
To convert the rate from ΔAbs/min to a meaningful unit like µmol/min, the molar extinction coefficient (ε) of p-nitroaniline under the specific assay conditions is required. A standard curve can be generated using known concentrations of p-nitroaniline in the assay buffer to determine ε via the Beer-Lambert law (A = εcl).
Calculation of Enzyme Activity:
Activity (µmol/min/mg) = [(ΔAbs/min) / (ε * l)] * [V_total / V_enzyme] / [mg of enzyme]
Where:
-
ΔAbs/min: Rate of absorbance change from the linear portion of the curve.
-
ε: Molar extinction coefficient of p-nitroaniline (M⁻¹cm⁻¹).
-
l: Path length of the well (cm).
-
V_total: Total reaction volume (e.g., 0.2 mL).
-
V_enzyme: Volume of enzyme added (e.g., 0.01 mL).
-
mg of enzyme: Amount of enzyme in the well.
Safety and Handling
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid powder in a well-ventilated area or fume hood to avoid inhalation.
-
Nitroaromatic compounds should be treated as potentially toxic. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard and handling information.
Conclusion
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide is a well-established and highly effective chromogenic substrate for the continuous monitoring of chymotrypsin and related protease activities. Its synthesis is achievable through standard peptide coupling methodologies. The simplicity of the colorimetric assay, coupled with its sensitivity, ensures its continued relevance in enzyme kinetics, inhibitor screening, and broader biochemical research. This guide provides the foundational knowledge and practical protocols necessary for its successful synthesis and application in a research setting.
References
-
Krackeler Scientific, Inc. N-Succinyl-L-phenylalanine-p-nitroanilide. Available from: [Link]
-
Taylor & Francis Online. Subtilisin – Knowledge and References. Available from: [Link]
- Google Patents. US3412150A - Nalpha-benzoyl arginine p-nitroanilide hydrochloride.
-
Scribd. Nα-Benzoyl-D,L-arginine Hydrochloride | PDF | Trypsin | Enzyme. Available from: [Link]
-
BioCrick. Kaempferol-3-O-galactoside | CAS:23627-87-4. Available from: [Link]
-
ACS Omega. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. Available from: [Link]
-
ResearchGate. A Comparison of the ISO and AACC Methods for Determining the Activity of Trypsin Inhibitors in Soybean Meal. Available from: [Link]
-
ResearchGate. Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature. Available from: [Link]
-
J-STAGE. Purification and Characterization of an Intracellular Chymotrypsin-Like Serine Protease from Thermoplasma volcanium. Available from: [Link]
-
Helix Biosciences. HelixBiosciences - SGPGIMS. Available from: [Link]
-
RSC Publishing. Release of proteins and enzymes from vesicular compartments by alternating magnetic fields. Available from: [Link]
-
National Center for Biotechnology Information. Optimizing Screw Speed and Barrel Temperature for Textural and Nutritional Improvement of Soy-Based High-Moisture Extrudates. Available from: [Link]
-
DiVA portal. Characterisation of free and conjugated protease inhibitors from Solanum tuberosum. Available from: [Link]
-
MDPI. Biochemical Characterization of the Seed Quality of a Collection of White Lupin Landraces from Southern Italy. Available from: [Link]
-
DOKUMEN.PUB. Enzyme Catalysis in Organic Synthesis (A Comprehensive Handbook). Available from: [Link]
Sources
- 1. sgpgims.org.in [sgpgims.org.in]
- 2. researchgate.net [researchgate.net]
- 3. N-SUCCINYL-L-PHENYLALANINE P-NITROANILIDE | 2440-62-2 [chemicalbook.com]
- 4. N-Succinyl-L-phenylalanine-p-nitroanilide | Krackeler Scientific, Inc. [krackeler.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing Screw Speed and Barrel Temperature for Textural and Nutritional Improvement of Soy-Based High-Moisture Extrudates - PMC [pmc.ncbi.nlm.nih.gov]
